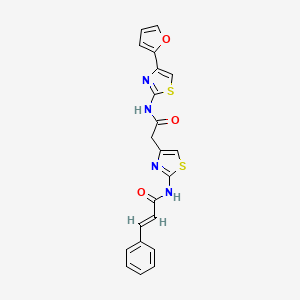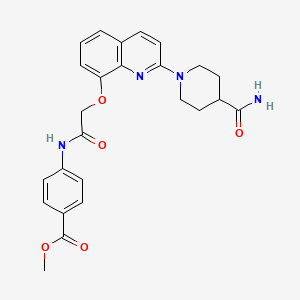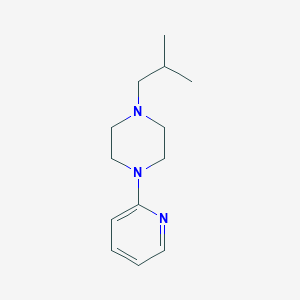
5-((3-methoxybenzyl)oxy)-4-oxo-N-(p-tolyl)-1,4-dihydropyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of dihydropyridine, which is a class of compounds with a wide range of biological activities. They are often used in medicinal chemistry for their cardiovascular effects .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is reacted. Common reactions for such compounds could include further functionalization of the aromatic rings or reactions at the amide linkage .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Properties such as solubility, melting point, and stability could be predicted based on the functional groups present in the molecule .作用機序
The mechanism of action of 5-((3-methoxybenzyl)oxy)-4-oxo-N-(p-tolyl)-1,4-dihydropyridine-2-carboxamide is not fully understood. However, it is believed that this compound acts by modulating various signaling pathways in the body. In cancer research, compound A has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. In diabetes research, this compound has been shown to activate the AMPK pathway, which is involved in glucose uptake and metabolism. In cardiovascular research, compound A has been shown to activate the eNOS pathway, which is involved in vasodilation and blood pressure regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In diabetes research, compound A has been shown to improve insulin sensitivity and reduce blood glucose levels. In cardiovascular research, this compound has been shown to have vasodilatory effects and reduce blood pressure.
実験室実験の利点と制限
The advantages of using 5-((3-methoxybenzyl)oxy)-4-oxo-N-(p-tolyl)-1,4-dihydropyridine-2-carboxamide in lab experiments are its high potency and specificity. This compound has shown promising results in various studies and can be used as a tool compound to study various signaling pathways in the body. However, the limitations of using this compound in lab experiments are its high cost and limited availability. The synthesis of this compound is complex and requires specialized equipment, which can be a limiting factor for some researchers.
将来の方向性
The future directions related to 5-((3-methoxybenzyl)oxy)-4-oxo-N-(p-tolyl)-1,4-dihydropyridine-2-carboxamide are vast. This compound has shown promising results in various studies, and there is a need for further research to fully understand its potential applications. Some future directions related to this compound are:
1. Studying the mechanism of action of compound A in various diseases.
2. Developing more efficient synthesis methods for this compound.
3. Studying the pharmacokinetics and pharmacodynamics of this compound in vivo.
4. Developing analogs of compound A with improved potency and specificity.
5. Studying the potential applications of compound A in other diseases such as neurodegenerative diseases and inflammatory diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has shown promising results in various studies related to cancer, diabetes, and cardiovascular diseases. The mechanism of action of this compound is not fully understood, but it is believed to act by modulating various signaling pathways in the body. The advantages of using this compound in lab experiments are its high potency and specificity, but the limitations are its high cost and limited availability. There is a need for further research to fully understand the potential applications of this compound in various diseases.
合成法
The synthesis of 5-((3-methoxybenzyl)oxy)-4-oxo-N-(p-tolyl)-1,4-dihydropyridine-2-carboxamide involves the reaction of 3-methoxybenzaldehyde, p-toluidine, and ethyl acetoacetate in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. The purity of the compound is confirmed using spectroscopic techniques such as NMR and IR.
科学的研究の応用
The potential applications of 5-((3-methoxybenzyl)oxy)-4-oxo-N-(p-tolyl)-1,4-dihydropyridine-2-carboxamide in scientific research are vast. This compound has shown promising results in various studies related to cancer, diabetes, and cardiovascular diseases. In cancer research, compound A has been shown to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, this compound has been shown to improve insulin sensitivity and reduce blood glucose levels. In cardiovascular research, compound A has been shown to have vasodilatory effects and reduce blood pressure.
特性
IUPAC Name |
5-[(3-methoxyphenyl)methoxy]-N-(4-methylphenyl)-4-oxo-1H-pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-14-6-8-16(9-7-14)23-21(25)18-11-19(24)20(12-22-18)27-13-15-4-3-5-17(10-15)26-2/h3-12H,13H2,1-2H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCMSFOIAWIDMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=O)C(=CN2)OCC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-chlorobenzyl)-5-methyl-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2667744.png)
![N-(5-((2,6-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2667745.png)
![N-(benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2667747.png)
![N-(benzo[d]thiazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2667748.png)
![3-(4-chlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B2667749.png)





![6-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)pyridazin-3(2H)-one](/img/structure/B2667762.png)
![N-mesityl-2-((6-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio)acetamide](/img/structure/B2667763.png)


